molecular formula C23H18BrN3O4 B4982154 (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4982154
M. Wt: 480.3 g/mol
InChI Key: KDLAYABYVUQDOW-XSFVSMFZSA-N
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Description

The compound (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a pyrrole ring, and a diazinane trione core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the pyrrole ring can be synthesized via cyclization reactions involving amines and aldehydes. The final assembly of the compound involves a condensation reaction between the bromophenyl-pyrrole intermediate and the diazinane trione core under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous-flow reactors can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione: has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyrrole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through changes in molecular conformation and interactions with key residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-{[1-(4-Fluorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-{[1-(4-Methylphenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione lies in its bromophenyl group, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This makes it a valuable compound for exploring specific chemical and biological interactions .

Properties

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4/c1-2-31-19-7-3-5-18(13-19)27-22(29)20(21(28)25-23(27)30)14-17-6-4-12-26(17)16-10-8-15(24)9-11-16/h3-14H,2H2,1H3,(H,25,28,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLAYABYVUQDOW-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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